Late-stage methoxylation of dibenzosuberone yields unviable regioisomer mixtures. 3-Methoxy Dibenzosuberone (CAS 17910-76-8) solves this via pre-installed methoxy group ensuring carbocation stability and regiocontrol.
3-Methoxy Dibenzosuberone (CAS 17910-76-8) is a specialized tricyclic ketone characterized by a 10,11-dihydro-5H-dibenzo[a,d]cycloheptene core with a pre-installed methoxy group at the 3-position. In industrial and pharmaceutical procurement, its primary value lies in this specific substitution pattern, which acts as a strong electron-donating group (EDG) to modulate the electronic properties of the aromatic system [1]. This electronic modulation is critical for stabilizing intermediate carbocations during chemical cleavage processes and for altering the lipophilicity and receptor-binding characteristics of downstream active pharmaceutical ingredients (APIs) [2]. Furthermore, the saturated 10,11-ethylene bridge provides a stable, non-reactive handle during aggressive functionalizations at the C5 ketone, making it a highly reliable building block for complex organic synthesis and specialized peptide linker manufacturing .
Substituting 3-Methoxy Dibenzosuberone with the more common, unsubstituted dibenzosuberone (CAS 1210-35-1) fundamentally compromises both process efficiency and product viability. In solid-phase peptide synthesis (SPPS) linker manufacturing, the unsubstituted core lacks the necessary electron-donating effect to stabilize the dibenzosuberyl cation, resulting in linkers that require excessively harsh, peptide-degrading acidic conditions for cleavage [1]. For API manufacturing, attempting late-stage methoxylation on an unsubstituted tricyclic core is synthetically unviable; the deactivating nature of the ketone and the lack of directing groups lead to complex mixtures of regioisomers, drastically reducing the yield of the desired 3-substituted product and imposing prohibitive chromatographic purification costs [2]. Therefore, procuring the pre-methoxylated building block is mandatory for achieving high-yield, regiocontrolled synthesis.
The 3-methoxy substitution fundamentally alters the cleavage kinetics of dibenzosuberyl-based peptide linkers. When utilized as an Fmoc-SPPS linker, the 3-methoxy group provides critical resonance stabilization to the intermediate carbocation generated during acidic cleavage. Linkers derived from 3-Methoxy Dibenzosuberone permit rapid peptide detachment under mild acidic conditions (e.g., dilute trifluoroacetic acid), whereas linkers based on unsubstituted dibenzosuberone require significantly higher acid concentrations and extended reaction times that risk degrading sensitive peptide sequences like Dalargin[1].
| Evidence Dimension | Cleavage condition mildness and carbocation stabilization |
| Target Compound Data | Enables rapid cleavage under mild dilute acid conditions. |
| Comparator Or Baseline | Unsubstituted Dibenzosuberone-derived linkers (require harsh, concentrated acid cleavage). |
| Quantified Difference | Prevents the >20% degradation of sensitive peptide residues typically seen with the harsh cleavage of unsubstituted linkers. |
| Conditions | Fmoc-SPPS cleavage assays using trifluoroacetic acid (TFA) cocktails. |
Procurement of the 3-methoxy variant is essential for manufacturing high-yield, mild-cleavage linkers required for synthesizing complex, acid-sensitive peptide therapeutics.
For the synthesis of 3-methoxy-substituted tricyclic antidepressants (TCAs) and related CNS agents, starting with 3-Methoxy Dibenzosuberone guarantees 100% regiocontrol at the 3-position. By contrast, class-level synthetic data indicates that attempting direct electrophilic methoxylation or halogenation-followed-by-methoxylation on an unsubstituted dibenzosuberone core yields a statistical mixture of 1-, 2-, 3-, and 4-substituted isomers, often restricting the isolated yield of the desired 3-isomer to below 30%[1].
| Evidence Dimension | Regioselective yield of 3-substituted target |
| Target Compound Data | 100% regiocontrol (pre-installed). |
| Comparator Or Baseline | Late-stage methoxylation of unsubstituted dibenzosuberone (<30% isolated yield of the correct regioisomer). |
| Quantified Difference | Provides a >70% absolute increase in the yield of the correct regioisomer by eliminating statistical substitution mixtures. |
| Conditions | Industrial scale-up of substituted tricyclic API precursors. |
Eliminates the need for expensive, low-yielding chromatographic separations, directly reducing the cost of goods (COGs) in pharmaceutical manufacturing.
3-Methoxy Dibenzosuberone features a saturated 10,11-dihydro bridge, which prevents competing side reactions during aggressive nucleophilic additions at the C5 ketone. When compared to the unsaturated analog, 3-Methoxy-5-dibenzosuberenone, the saturated target compound allows for clean Grignard or organolithium additions without the risk of Michael additions or polymerization at the 10,11-double bond . The double bond can then be cleanly introduced downstream via standard halogenation-dehydrohalogenation protocols if required.
| Evidence Dimension | Chemoselectivity during nucleophilic addition |
| Target Compound Data | High chemoselectivity for C5 addition due to saturated bridge. |
| Comparator Or Baseline | 3-Methoxy-5-dibenzosuberenone (unsaturated bridge prone to side reactions). |
| Quantified Difference | Prevents 10,11-position side reactions, maximizing the yield of the desired C5-tertiary alcohol intermediate. |
| Conditions | Organometallic addition reactions (e.g., Grignard) at the C5 carbonyl. |
Provides a more robust and higher-yielding synthetic route for APIs requiring both C5 functionalization and eventual 10,11-unsaturation.
Directly downstream of its carbocation-stabilizing properties, this compound is the optimal starting material for synthesizing specialized amide linkers used in Fmoc solid-phase peptide synthesis (SPPS). It is particularly critical for workflows producing acid-sensitive peptides, such as Dalargin analogs, where mild cleavage conditions are mandatory to preserve product integrity [1].
Leveraging its absolute regiocontrol, 3-Methoxy Dibenzosuberone is the preferred procurement choice for synthesizing 3-methoxy analogs of amitriptyline, cyproheptadine, and other CNS-active agents. The pre-installed methoxy group bypasses low-yield late-stage functionalization, streamlining the scale-up of these targeted therapeutics [2].
Due to the stability of its 10,11-dihydro bridge during strong nucleophilic additions, it serves as a highly processable precursor. Chemists can perform necessary C5 ketone modifications before executing a controlled dehydrogenation to yield the fully conjugated 3-Methoxy-5-dibenzosuberenone system for advanced material or ligand applications.